molecular formula C7H9FN2O B15309572 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol

2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol

Cat. No.: B15309572
M. Wt: 156.16 g/mol
InChI Key: KVIOOLOPFBRQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9FN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol typically involves the reaction of 5-fluoropyridine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives .

Scientific Research Applications

2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(2-fluoropyridin-4-yl)ethan-1-ol
  • 2-(6-fluoropyridin-2-yl)ethan-1-amine
  • 2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethan-1-ol

Uniqueness

2-Amino-2-(5-fluoropyridin-2-yl)ethan-1-ol is unique due to the specific position of the fluorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to similar compounds .

Properties

IUPAC Name

2-amino-2-(5-fluoropyridin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c8-5-1-2-7(10-3-5)6(9)4-11/h1-3,6,11H,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIOOLOPFBRQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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